N-(5-Chloro-2-methyl-4-nitrophenyl)acetamide
Overview
Description
N-(5-Chloro-2-methyl-4-nitrophenyl)acetamide is a chemical compound with the molecular formula C9H9ClN2O3. It is known for its applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its pale yellow to yellow solid form and has a melting point of approximately 109.5-110°C .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-Chloro-2-methyl-4-nitrophenyl)acetamide typically involves the reaction of 5-chloro-2-methyl-4-nitroaniline with acetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Starting Material: 5-chloro-2-methyl-4-nitroaniline
Reagent: Acetic anhydride
Conditions: The reaction is typically conducted at room temperature with stirring for several hours.
Industrial Production Methods
In industrial settings, the production of this compound may involve larger-scale reactions with optimized conditions to maximize yield and purity. The use of automated reactors and precise control of reaction parameters are common practices to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
N-(5-Chloro-2-methyl-4-nitrophenyl)acetamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols can be used to replace the chlorine atom.
Major Products Formed
Reduction: The major product formed is N-(5-amino-2-methyl-4-nitrophenyl)acetamide.
Substitution: Depending on the nucleophile used, various substituted derivatives of this compound can be obtained.
Scientific Research Applications
N-(5-Chloro-2-methyl-4-nitrophenyl)acetamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of various chemical products and as a reagent in analytical chemistry.
Mechanism of Action
The mechanism of action of N-(5-Chloro-2-methyl-4-nitrophenyl)acetamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and molecular targets are subjects of ongoing research, but it is known to interact with cellular proteins and enzymes, affecting their function .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-N-methyl-N-(4-nitrophenyl)acetamide: This compound is structurally similar and shares some chemical properties with N-(5-Chloro-2-methyl-4-nitrophenyl)acetamide.
Nintedanib Impurity 11: Another related compound used in pharmaceutical research.
Uniqueness
This compound is unique due to its specific substitution pattern on the aromatic ring, which imparts distinct chemical and biological properties. Its combination of a chloro, methyl, and nitro group on the phenyl ring makes it a valuable intermediate in organic synthesis and pharmaceutical research .
Properties
IUPAC Name |
N-(5-chloro-2-methyl-4-nitrophenyl)acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClN2O3/c1-5-3-9(12(14)15)7(10)4-8(5)11-6(2)13/h3-4H,1-2H3,(H,11,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
URLGXKCNSXNVOM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1NC(=O)C)Cl)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80308016 | |
Record name | N-(5-Chloro-2-methyl-4-nitrophenyl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80308016 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13852-50-1 | |
Record name | NSC201432 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=201432 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | N-(5-Chloro-2-methyl-4-nitrophenyl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80308016 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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